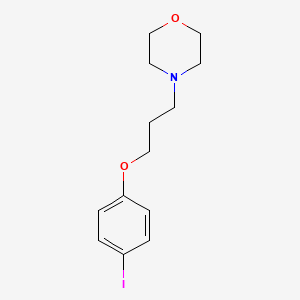

4-(3-(4-Iodophenoxy)propyl)morpholine

Description

4-(3-(4-Iodophenoxy)propyl)morpholine is a chemical compound with the molecular formula C13H18INO2 It is a morpholine derivative where the morpholine ring is substituted with a 3-(4-iodophenoxy)propyl group

Properties

IUPAC Name |

4-[3-(4-iodophenoxy)propyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIGEILBHLBMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Iodophenoxy)propyl)morpholine typically involves the reaction of morpholine with 3-(4-iodophenoxy)propyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Iodophenoxy)propyl)morpholine can undergo various chemical reactions, including:

Nucleophilic Substitution: The iodine atom in the phenoxy group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: The compound can be reduced to remove the iodine atom or to modify the morpholine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Products with different substituents replacing the iodine atom.

Oxidation: Products with hydroxyl or carbonyl groups.

Reduction: Deiodinated products or modified morpholine derivatives.

Scientific Research Applications

4-(3-(4-Iodophenoxy)propyl)morpholine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential pharmacological properties, including antifungal and antibacterial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(4-Iodophenoxy)propyl)morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its morpholine ring and iodophenoxy group. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- 4-(3-(4-Bromophenoxy)propyl)morpholine

- 4-(3-(4-Chlorophenoxy)propyl)morpholine

- 4-(3-(4-Fluorophenoxy)propyl)morpholine

Uniqueness

4-(3-(4-Iodophenoxy)propyl)morpholine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Biological Activity

4-(3-(4-Iodophenoxy)propyl)morpholine, a compound with the CAS number 331978-37-1, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's structure suggests that it could influence multiple biochemical pathways, including:

- Receptor Modulation : It may act as a ligand for specific receptors, potentially influencing cellular signaling pathways.

- Enzyme Inhibition : The compound might inhibit enzymes critical for various metabolic processes, which could lead to therapeutic effects.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity can help mitigate oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.

Anticancer Potential

Recent studies have explored the anticancer potential of phenoxy-substituted morpholines. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, indicating that this compound could also exhibit similar properties .

Study on Anticancer Activity

A study conducted on phenoxy-substituted morpholines demonstrated their ability to induce apoptosis in cancer cells. The researchers found that compounds with a 4-iodophenoxy group showed enhanced cytotoxicity compared to their non-substituted counterparts. The IC50 values for these compounds ranged from 10 to 30 µM against breast and ovarian cancer cell lines .

Research on Antimicrobial Effects

Another study investigated the antimicrobial efficacy of various morpholine derivatives, including those with halogen substitutions. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Table 1: Biological Activities of this compound

Table 2: Comparison with Similar Compounds

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide | Moderate | Low | Moderate |

| 3-Bromothieno[3,2-b]thiophene | Low | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.